molecular formula C23H34NO5P B586493 Fosinoprilat-d7 CAS No. 1279220-43-7

Fosinoprilat-d7

Cat. No. B586493
M. Wt: 442.543
InChI Key: WOIWWYDXDVSWAZ-FLDDMTFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fosinoprilat-d7 is the labelled analogue of Fosinoprilat, which is a metabolite of Fosinopril . Fosinopril is an angiotensin-converting enzyme inhibitor used for the treatment of hypertension and some types of chronic heart failure .


Synthesis Analysis

A sensitive and efficient LC–MS/MS method for the bioanalysis of fosinopril diacid from human plasma has been developed . This method has been successfully applied for a bioequivalence study of Fosinopril diacid in humans .


Molecular Structure Analysis

High-resolution crystal structures of both nACE (1.75 Å) and cACE (1.85 Å) in complex with fosinoprilat, a clinically used inhibitor, have been reported . These structures allowed detailed analysis of the molecular features conferring domain selectivity by fosinoprilat .


Chemical Reactions Analysis

Fosinoprilat is an ester prodrug that hydrolyzes in the liver to fosinoprilat, its principle active metabolite form . The metabolic profile of the antihypertensive agents are intensively studied because of the broad inter-individual variability on plasma concentrations and the diversity on the efficacy response especially due to the P450 dependent metabolic status they present .


Physical And Chemical Properties Analysis

Fosinoprilat-d7 has a molecular formula of C23H33NO5P- . More detailed physical and chemical properties can be found in the PubChem database .

Scientific Research Applications

  • Inhibition of TLR4 Expression in Activated Cells : Fosinoprilat has been shown to inhibit the expression of Toll-like receptor 4 (TLR4) in lipopolysaccharide (LPS) activated human leucocythemia monocytic series cells (THP1). This suggests potential anti-inflammatory applications, especially in conditions where TLR4 is implicated (Bao Guo-liang, 2010).

  • Clinical Pharmacokinetics and Potential : Fosinopril, the prodrug of Fosinoprilat, exhibits unique pharmacological properties due to its dual excretion pathway through both urine and bile. This characteristic makes it a suitable treatment option for patients with moderate to severe renal dysfunction (H. Shionoiri et al., 1997).

  • Alleviation of Inflammation : Fosinoprilat has shown efficacy in alleviating lipopolysaccharide-induced inflammation by inhibiting the TLR4/NF-κB signaling pathway in monocytes. This highlights its potential as an anti-inflammatory and anti-atherosclerosis agent (Shuan-suo Yang et al., 2013).

  • Pharmacokinetics in Combination Therapies : Studies on the pharmacokinetics and pharmacodynamics of Fosinopril in combination with hydrochlorothiazide suggest that this combination can be administered without significant alterations in Fosinoprilat concentrations or adverse pharmacodynamic effects, due to its dual excretory pathways (P. O'Grady et al., 1999).

  • Role in Angiotensin-Converting Enzyme Inhibition : Fosinoprilat is a key agent in inhibiting the angiotensin-converting enzyme, thereby impacting blood pressure regulation and cardiovascular health. Its unique structure and pharmacokinetics differentiate it from other ACE inhibitors (E. Petrillo, 2007).

  • Quantification and Stabilization in Biological Samples : Techniques have been developed for the quantification of Fosinopril and Fosinoprilat in biological samples, indicating its importance in pharmacokinetic studies and drug monitoring (Kewen Xue et al., 2015).

Safety And Hazards

Fosinoprilat has been evaluated for safety in more than 2,100 individuals in hypertension and heart failure trials, including approximately 530 patients treated for a year or more . Generally, adverse events were mild and transient, and their frequency was not prominently related to dose within the recommended daily dosage range .

Future Directions

Fosinopril is an ACE inhibitor used to treat mild to moderate hypertension, congestive heart failure, and to slow the progression of renal disease in hypertensive diabetics . The drug is distinguishable from enalapril and captopril due to its long half-life, hydrophilicity, and resistance to liver breakdown . Future research may focus on improving the efficacy and reducing the side effects of this drug .

properties

IUPAC Name

(2R,4R)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-hydroxyphosphoryl]acetyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/p-1/t20-,21+/m0/s1/i1D,3D,4D,9D,10D,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIWWYDXDVSWAZ-LXKGALOTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@H](C[C@@H]2C(=O)[O-])C3CCCCC3)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO5P-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosinoprilat-d7

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